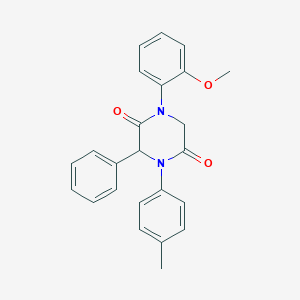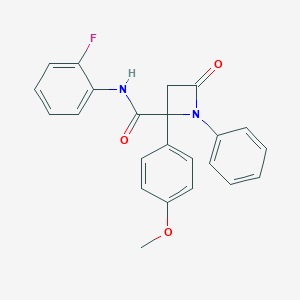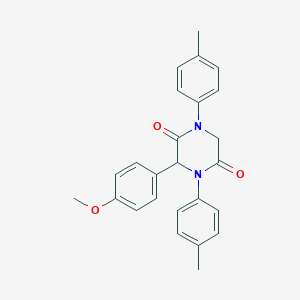
3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione, also known as MPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. MPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying these processes.
Wirkmechanismus
3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione works by inhibiting the enzyme PARP, which is involved in DNA repair and cell death pathways. This leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be a potent inhibitor of PARP, with an IC50 value of 20 nM.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the induction of DNA damage and apoptosis in cancer cells. It has also been shown to enhance the cytotoxic effects of chemotherapy drugs in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, and may have potential therapeutic applications in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione in lab experiments is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione. One area of interest is its potential therapeutic applications in cancer treatment. This compound has been shown to enhance the cytotoxic effects of chemotherapy drugs, and may have potential as a combination therapy. Another area of interest is its anti-inflammatory effects, and its potential therapeutic applications in inflammatory diseases. Further research is needed to fully understand the potential of this compound in these areas.
Synthesemethoden
3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with 4-methylbenzoyl chloride, followed by cyclization with phosgene and piperazine. Another method involves the reaction of 4-methoxyaniline with 4-methylbenzoyl isocyanate, followed by cyclization with piperazine.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-1,4-bis(4-methylphenyl)-2,5-piperazinedione has been used in a variety of scientific research applications, including studies on DNA repair, cell death pathways, and cancer. It has been shown to enhance the cytotoxic effects of chemotherapy drugs in cancer cells, and has potential therapeutic applications in cancer treatment.
Eigenschaften
Molekularformel |
C25H24N2O3 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1,4-bis(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O3/c1-17-4-10-20(11-5-17)26-16-23(28)27(21-12-6-18(2)7-13-21)24(25(26)29)19-8-14-22(30-3)15-9-19/h4-15,24H,16H2,1-3H3 |
InChI-Schlüssel |
SJZOWNUJGKEUHY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242338.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
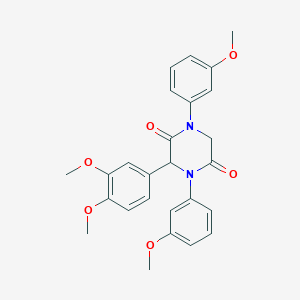
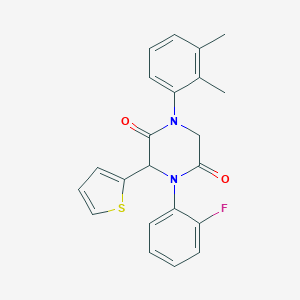
![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
